Synthesis Efficiency: 1-Cyanocyclopropanecarboxamide (1559-04-2) vs. 2-Cyanocyclopropanecarboxylates via Metal-Free Cyclopropanation
The synthesis of 1-cyanocyclopropanecarboxamide derivatives can be achieved with high efficiency and selectivity under metal-free conditions, a significant advantage over other cyclopropanation strategies. A reported method for synthesizing 1-cyanocyclopropanecarboxamides achieves up to 90% yield with a 19:1 diastereomeric ratio (dr) [1]. This contrasts with earlier methods for synthesizing 2-cyanocyclopropane carboxylates, which often rely on metal catalysts like cobalt and can face challenges with electron-deficient olefins [1]. The avoidance of metal catalysts simplifies purification, reduces cost, and is preferable for pharmaceutical applications.
| Evidence Dimension | Synthetic yield and diastereoselectivity |
|---|---|
| Target Compound Data | Up to 90% yield, 19:1 dr |
| Comparator Or Baseline | 2-cyanocyclopropane carboxylates (synthesized via Co(II)-catalyzed cyclopropanation of electron-deficient olefins) |
| Quantified Difference | Metal-free vs. metal-catalyzed; High dr vs. often lower or unreported dr for comparators |
| Conditions | Cyclopropanation of 3-substituted-2-cyanoacrylamides with N-tosylhydrazones |
Why This Matters
This metal-free route provides a cost-effective, scalable, and environmentally benign method to obtain the core scaffold, justifying its selection over analogs that require more complex, metal-dependent syntheses.
- [1] Lin, W., Hu, M. H., Feng, X., Fu, L., Cao, C. P., Huang, Z. B., & Shi, D. Q. (2017). Highly stereoselective synthesis of 1-cyanocyclopropane-carboxamides from 3-substituted-2-cyanoacrylamides with N-tosylhydrazones under metal-free conditions. Tetrahedron Letters, 58(31), 3003-3007. View Source
